molecular formula C18H20O3 B8273569 Ethyl 3-hydroxy-3-([1,1'-biphenyl]-4yl)butanoate

Ethyl 3-hydroxy-3-([1,1'-biphenyl]-4yl)butanoate

Cat. No. B8273569
M. Wt: 284.3 g/mol
InChI Key: OSIGPOSCUBRABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-hydroxy-3-([1,1'-biphenyl]-4yl)butanoate is a useful research compound. Its molecular formula is C18H20O3 and its molecular weight is 284.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(4-phenylphenyl)butanoate

InChI

InChI=1S/C18H20O3/c1-3-21-17(19)13-18(2,20)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12,20H,3,13H2,1-2H3

InChI Key

OSIGPOSCUBRABC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a refluxing mixture of 4-acetylbiphenyl (20 g), I2 (5 mg) and Zn (6.8 g) in benzene (200 ml) was added ethylbromoacetate (12 ml) dropwise during 30 minutes. The mixture was refluxed for 1 h and then cooled to room temperature. It was acidified with 10% HCl (100 ml) and benzene layer was separated out. The organic layer was washed with water, dried (Na2SO4) and concentrated. The crude product was purified by column chromatography on silica gel to give 20.6 g (72.1% yield) of ethyl 3-hydroxy-3-([1,1′-biphenyl]-4yl)butanoate (2e, formula 2, R=Ph) m.p. 58-60° C.
[Compound]
Name
formula 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mg
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
6.8 g
Type
catalyst
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.